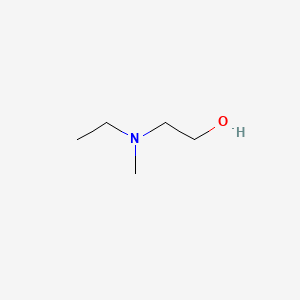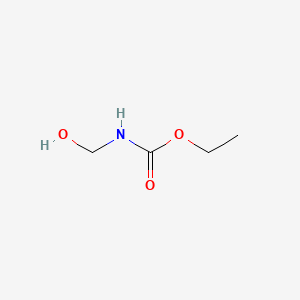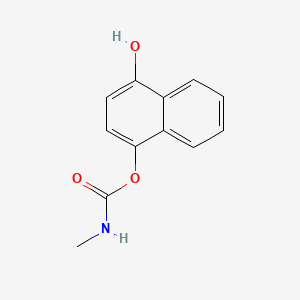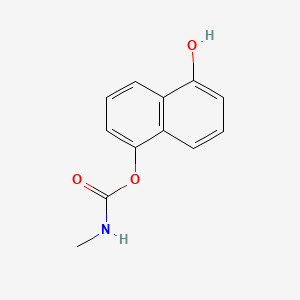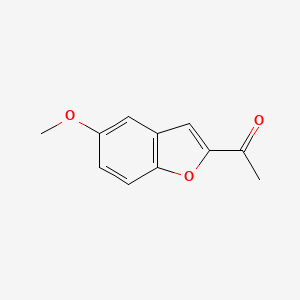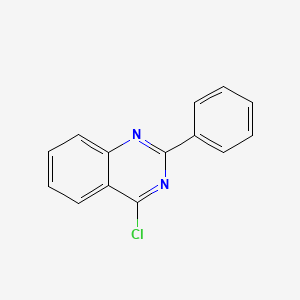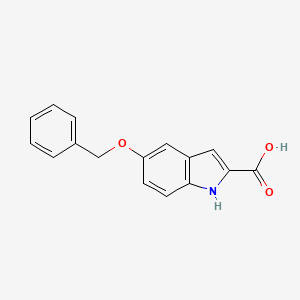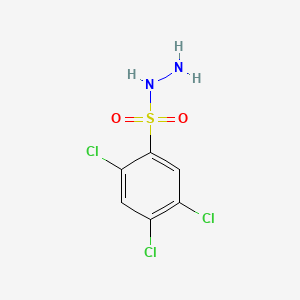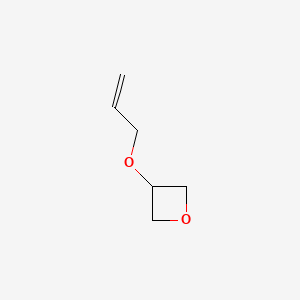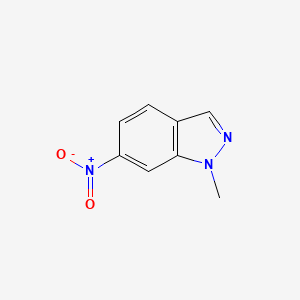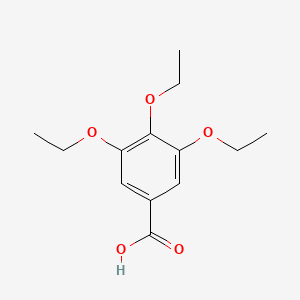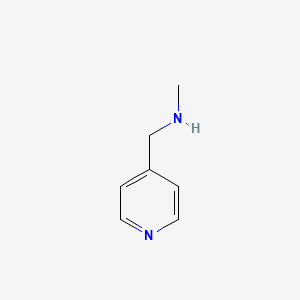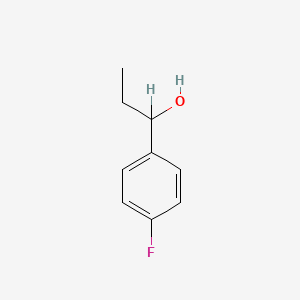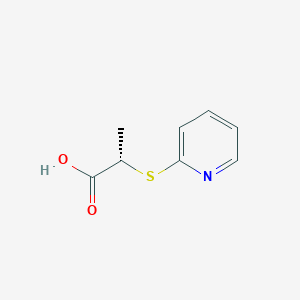
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, also known as PSPA, is a chemical compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. PSPA is a chiral molecule that belongs to the class of thiol-containing amino acids.
Wirkmechanismus
The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is not fully understood. It has been suggested that (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid may act as an antioxidant and protect against oxidative stress. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been shown to modulate the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to interact with certain receptors in the brain, suggesting a potential role in the regulation of neurotransmitter systems.
Biochemische Und Physiologische Effekte
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been shown to have a variety of biochemical and physiological effects. In animal models, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to improve cognitive function and reduce inflammation. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been shown to protect against oxidative stress and prevent cell death in certain cell types. Additionally, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to have anti-cancer properties, although further research is needed to fully understand this effect.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid in lab experiments is its potential therapeutic applications. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties, making it a promising compound for further research. However, one limitation of using (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of pure (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid for experiments.
Zukünftige Richtungen
There are several future directions for research on (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid. One area of interest is the development of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, which could lead to the identification of new drug targets. Additionally, further research is needed to fully understand the anti-cancer properties of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid and its potential use in cancer treatment. Overall, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves the reaction of pyridine-2-thiol with (S)-2-bromo-propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid. The yield of the synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been used as a chiral building block in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(2S)-2-pyridin-2-ylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAIBCMHMKYUAH-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)SC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

